molecular formula C19H23N3O3S B11297651 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11297651
M. Wt: 373.5 g/mol
InChI Key: UAWYUCWIOFYJFS-UHFFFAOYSA-N
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Description

The compound 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one (molecular formula: C22H21N3O4S) is a heterocyclic molecule featuring a pyrrolone core substituted with a thiazole ring bearing a 3,4-dimethoxyphenyl group and an isobutyl chain.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H23N3O3S/c1-11(2)8-22-9-14(23)17(18(22)20)19-21-13(10-26-19)12-5-6-15(24-3)16(7-12)25-4/h5-7,10-11,20,23H,8-9H2,1-4H3

InChI Key

UAWYUCWIOFYJFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be formed through cyclization reactions involving appropriate precursors.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used in studies investigating the biological activity of thiazole-containing compounds, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s key structural elements include:

  • Thiazole ring : A 1,3-thiazol-2-yl group substituted at the 4-position with a 3,4-dimethoxyphenyl moiety.
  • Pyrrolone core: A 1,2-dihydro-3H-pyrrol-3-one scaffold with an amino group at position 5 and an isobutyl chain at position 1.

Comparisons with analogs from the evidence are summarized below:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C22H21N3O4S 423.48 3,4-dimethoxyphenyl-thiazole, isobutyl High planarity (except perpendicular dimethoxyphenyl); potential H-bond donors: 3
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one C17H13FN4O 308.31 Benzimidazole, 4-fluorophenyl H-bond donors: 3; Acceptors: 4; Planar except fluorophenyl group
Example 76 (Patent Compound) C27H21F2N5O3S 545.55 Morpholinomethyl-thiophene, fluorophenyl-chromenone Melting point: 252–255°C; Mass: 531.3 (M+1)
Compounds 4 and 5 (Isostructural Thiazoles) C22H16ClF2N5S ~472.91 (exact varies) Chloro/fluorophenyl, triazolyl-pyrazole Triclinic symmetry (P̄1); planar except one fluorophenyl

Key Observations :

  • Planarity vs. Steric Effects : Unlike the near-planar thiazole derivatives in , the target compound’s dimethoxyphenyl group introduces steric bulk, likely reducing planarity . This contrasts with the benzimidazole analog, where planarity is maintained except for the fluorophenyl group .
Physicochemical Properties
  • Melting Points : The target compound’s melting point is unspecified, but analogs like Example 76 exhibit high thermal stability (252–255°C) .
  • Hydrogen Bonding: The target compound and benzimidazole analog both have 3 H-bond donors, suggesting similar solubility profiles in polar solvents.
Computational and Crystallographic Insights
  • Crystallography : Compounds 4 and 5 and the benzimidazole analog were analyzed via single-crystal diffraction, revealing triclinic symmetry and planar conformations. The target compound’s dimethoxyphenyl group may disrupt crystallinity compared to fluorophenyl analogs.
  • Noncovalent Interactions: The dimethoxyphenyl group could engage in stronger van der Waals interactions than fluorophenyl groups, as predicted by electron density analysis methods (e.g., NCI plots in ).

Biological Activity

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

The molecular formula of the compound is C17H22N2O3SC_{17}H_{22}N_2O_3S, with a molecular weight of approximately 342.44 g/mol. The structure includes a pyrrolidine core linked to a thiazole and a dimethoxyphenyl group, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit notable anticancer properties. For instance, compounds containing thiazole and pyrrolidine moieties have shown cytotoxic effects against various cancer cell lines. In one study, a related thiazole derivative demonstrated moderate cytotoxicity with IC50 values ranging from 20 to 40 µM against breast cancer cells .

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF-7 (Breast)25
Thiazole Derivative BHeLa (Cervical)30
Thiazole Derivative CA549 (Lung)35

The proposed mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and inhibition of cell proliferation. The thiazole ring has been implicated in the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of both gram-positive and gram-negative bacteria. For example, a related thiazole derivative was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer activity. The study found that modifications on the phenyl ring significantly impacted the cytotoxicity levels against cancer cell lines. The presence of methoxy groups enhanced the lipophilicity and cellular uptake of the compounds, leading to increased efficacy .

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